LXR-623 - 875787-07-8

LXR-623

Catalog Number: EVT-274828
CAS Number: 875787-07-8
Molecular Formula: C21H12ClF5N2
Molecular Weight: 422.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LXR-623 is a synthetic, orally bioavailable small molecule that acts as a potent and selective agonist of liver X receptors (LXRs) [, , , ]. LXRs are ligand-activated transcription factors belonging to the nuclear receptor superfamily, which play crucial roles in regulating cholesterol, lipid, and glucose homeostasis [, , ]. Two major isoforms of LXRs exist: LXRα and LXRβ [, , ]. While LXRα is primarily expressed in the liver, intestine, adipose tissue, and macrophages, LXRβ is ubiquitously expressed [, ].

LXR-623 exhibits a higher affinity for LXRβ compared to LXRα [, ]. This selectivity is particularly relevant for its potential therapeutic applications, as it may mitigate some of the undesirable lipogenic effects associated with full LXRα agonists [].

Synthesis Analysis

The synthesis of LXR-623 (LXR-623) is described in detail in a patent filed by Wyeth []. The process involves multiple steps, starting with the synthesis of the key intermediate 7-trifluoromethylindazole. This intermediate is then alkylated with the appropriate benzyl bromide derivative, followed by a Suzuki coupling reaction to introduce the desired aryl substituent at the 3-position of the indazole ring. Finally, the target compound is obtained after removal of protecting groups and purification.

Molecular Structure Analysis

LXR-623 is a substituted 2-benzyl-3-aryl-7-trifluoromethylindazole derivative []. Its molecular structure consists of a central indazole core with three key substituents:

Mechanism of Action

LXR-623 functions as an LXR agonist, primarily targeting LXRβ [, ]. Upon binding to LXRs, it induces a conformational change that facilitates their heterodimerization with retinoid X receptors (RXRs) [, , ]. This heterodimer subsequently binds to specific DNA sequences known as LXR response elements (LXREs) located in the promoter regions of target genes involved in cholesterol and lipid metabolism [, , ].

Activation of LXRs by LXR-623 leads to the upregulation of key genes involved in reverse cholesterol transport, including ATP-binding cassette transporters ABCA1 and ABCG1 [, , , , ]. These transporters mediate the efflux of cholesterol from peripheral tissues to the liver for excretion, thereby reducing circulating cholesterol levels [, , , , ].

Applications
  • Atherosclerosis Research: LXR-623 effectively reduced the progression of atherosclerosis in rabbit models and even induced plaque regression when combined with simvastatin [, ]. It achieves this by promoting reverse cholesterol transport, as evidenced by increased ABCA1 and ABCG1 expression, ultimately lowering LDL cholesterol levels [, , ].

  • Cancer Research: Research indicates LXR-623's potential as an anti-cancer agent, particularly against solid tumors like glioblastoma [, , , , ]. Its mechanism involves inducing a metabolic vulnerability in cancer cells by manipulating cholesterol homeostasis, leading to cell death [, , , , ]. Studies also suggest LXR-623 enhances the efficacy of existing anti-cancer drugs, particularly BH3 mimetics, further solidifying its potential in cancer treatment [, ].

  • Virology Research: LXR-623 shows promise as an antiviral agent against flaviviruses like Zika and Chikungunya viruses [, ]. It disrupts viral replication by modulating cholesterol homeostasis and inducing antiviral cytokine expression, suggesting a potential therapeutic avenue for these viral infections [, ].

  • Endothelial Dysfunction Research: Studies demonstrate LXR-623's ability to mitigate endothelial dysfunction caused by oxidative stress, a key contributor to atherosclerosis []. It achieves this by regulating cholesterol efflux and influencing pathways like ER stress and the Wnt/β-catenin pathway, highlighting its potential in addressing cardiovascular health issues [].

  • Interspecies Differences in Nuclear Receptor Activity: LXR-623 serves as a valuable tool for understanding species-specific responses to pharmaceutical and environmental chemicals, particularly their interaction with nuclear receptors like PPARγ []. Its selective activation of zebrafish PPARγ showcases its utility in studying endocrine and metabolic disruption caused by various compounds across different species [].

T0901317 (Compound 1)

    Compound Description: T0901317 is a potent and selective synthetic LXR agonist, serving as a benchmark compound for evaluating LXR modulator activity. It exhibits full agonist activity in transactivation assays and demonstrates robust efficacy in elevating ABCA1 and ABCG1 gene expression. []

GW3965 (Compound 2)

    Compound Description: GW3965 is a well-known potent synthetic LXR agonist that effectively upregulates ABCA1 and ABCG1 gene expression, playing a crucial role in reverse cholesterol transport. [, ]

WAY-254011 (Compound 3)

  • Relevance: WAY-254011, similar to LXR-623, belongs to the indazole-based LXR modulator class and shares structural similarities. Both compounds demonstrate comparable efficacy in cholesterol efflux assays and impact LXR target gene expression. Notably, LXR-623 exhibits a less pronounced effect on plasma triglyceride levels compared to WAY-254011, suggesting a potential for an improved therapeutic window. []

WAY-214950 (Compound 13)

    Compound Description: WAY-214950 is a substituted 2-benzyl-3-aryl-7-trifluoromethylindazole, identified as a partial LXR agonist. It effectively reduces aortic lesion area in LDLR knockout mice and displays less pronounced lipid accumulation in HepG2 cells compared to full agonists like T0901317. []

    Relevance: WAY-214950 shares structural similarities with LXR-623, belonging to the same indazole-based LXR modulator series. Both compounds exhibit comparable efficacy in reducing atherosclerotic lesions and demonstrate a reduced tendency for hepatic lipid accumulation compared to full LXR agonists, suggesting their potential as therapeutic agents with an improved safety profile. []

Simvastatin

    Compound Description: Simvastatin, a member of the statin drug class, effectively lowers cholesterol levels by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. [, ]

    Relevance: Simvastatin, while having a different mechanism of action compared to LXR-623, demonstrates synergistic effects when used in combination. Preclinical studies show that combining LXR-623 with simvastatin enhances plaque regression and stabilizes existing atherosclerosis, suggesting a potential for combination therapy in addressing cardiovascular diseases. [, ]

Tunicamycin

    Compound Description: Tunicamycin is an inhibitor of N-linked glycosylation, widely used to induce endoplasmic reticulum (ER) stress in cellular and animal models. [, ]

    Relevance: Tunicamycin serves as a tool to investigate the interplay between ER stress and LXR-623 in the context of cholesterol homeostasis and atherosclerosis. Studies using tunicamycin reveal that LXR-623 can mitigate ER stress-induced disruptions in cholesterol metabolism by promoting cholesterol efflux and modulating the expression of key genes involved in this process, further highlighting its potential therapeutic benefits. [, ]

Salinomycin

    Compound Description: Salinomycin is a polyether ionophore antibiotic known to inhibit the Wnt/β-catenin signaling pathway and alleviate ER stress. []

    Relevance: Salinomycin is utilized in research to elucidate the intricate relationship between cholesterol efflux, ER stress, and the Wnt/β-catenin pathway in endothelial dysfunction, often studied in conjunction with LXR-623. While both compounds modulate different aspects of these interconnected pathways, understanding their combined effects contributes to a comprehensive understanding of endothelial dysfunction and potential therapeutic targets. []

Gamitrinib (GTPP)

    Compound Description: Gamitrinib is a small molecule inhibitor of TRAP1 (Tumor necrosis factor receptor-associated protein 1), a mitochondrial chaperone implicated in cancer cell survival and metabolism. []

    Relevance: Research demonstrates a synergistic effect when Gamitrinib is used in combination with LXR-623. Gamitrinib inhibits the cholesterol synthesis pathway, making cancer cells more reliant on exogenous cholesterol. Simultaneously, LXR-623 promotes cholesterol efflux, leading to a synergistic reduction in tumor growth and enhanced cell death, suggesting a promising therapeutic strategy for solid tumors. []

ABT-263

    Compound Description: ABT-263 is a potent and orally bioavailable Bcl-2 family protein inhibitor, specifically targeting Bcl-2, Bcl-xL, and Bcl-w, key regulators of apoptosis. []

    Relevance: ABT-263, while having a different mechanism of action compared to LXR-623, exhibits a synergistic effect when used in combination. Combining ABT-263 with LXR agonists significantly enhances the anti-proliferative and pro-apoptotic effects in various solid tumor models, suggesting a potential for synergistic therapeutic intervention by targeting both metabolic reprogramming and apoptosis pathways. []

Properties

CAS Number

875787-07-8

Product Name

2-(2-Chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methyl]-3-(4-fluorophenyl)-7-(trifluoromethyl)indazole

Molecular Formula

C21H12ClF5N2

Molecular Weight

422.8 g/mol

InChI

InChI=1S/C21H12ClF5N2/c22-18-10-15(24)9-6-13(18)11-29-20(12-4-7-14(23)8-5-12)16-2-1-3-17(19(16)28-29)21(25,26)27/h1-10H,11H2

InChI Key

KYWWJENKIMRJBI-UHFFFAOYSA-N

SMILES

C1=CC2=C(N(N=C2C(=C1)C(F)(F)F)CC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)F

Solubility

Soluble in DMSO, not in water

Synonyms

2-(2-chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole
LXR 623
LXR-623
LXR623
WAY 252623
WAY-252623
WAY252623

Canonical SMILES

C1=CC2=C(N(N=C2C(=C1)C(F)(F)F)CC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.